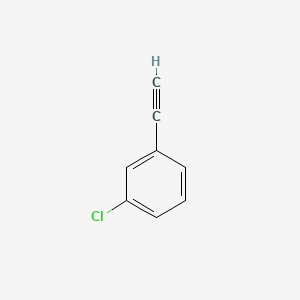

1-Chloro-3-ethynylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBJPHPMYOUMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227413 | |

| Record name | Benzene, 1-chloro-3-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-83-6 | |

| Record name | 3-Chlorophenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 1-Chloro-3-ethynylbenzene: Properties, Synthesis, and Reactivity

This compound, also known as 3-chlorophenylacetylene, is a disubstituted aromatic compound featuring both a chloro and a terminal alkyne functional group. This unique combination of a reactive ethynyl moiety and a halogenated benzene ring makes it a highly valuable and versatile intermediate in organic synthesis. For researchers in materials science and drug discovery, this molecule serves as a pivotal building block for constructing complex molecular architectures. The terminal alkyne provides a handle for powerful carbon-carbon bond-forming reactions, such as cross-coupling and cycloadditions, while the chloro-substituent offers a site for further functionalization or can be used to modulate the electronic properties of the molecule. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on field-proven insights for laboratory practice.

Chemical Structure and Identifiers

The molecular structure consists of a benzene ring substituted at positions 1 and 3 with a chlorine atom and an ethynyl group, respectively. This substitution pattern is also referred to as a meta substitution.

Caption: The Corey-Fuchs reaction pathway for synthesizing this compound.

Experimental Protocol: Corey-Fuchs Synthesis

This protocol is adapted from the established Corey-Fuchs methodology. [1][2] Step 1: Synthesis of 1-Chloro-3-(2,2-dibromovinyl)benzene

-

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

-

Reagent Preparation: In the flask, dissolve triphenylphosphine (PPh₃, 2.0 equivalents) and carbon tetrabromide (CBr₄, 1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

-

Reaction Initiation: Slowly add a solution of 3-chlorobenzaldehyde (1.0 equivalent) in anhydrous DCM to the stirred mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Add hexane to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold hexane. The combined filtrate contains the crude dibromoalkene. Purify the product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).

Step 2: Synthesis of this compound

-

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

-

Reaction Conditions: Dissolve the purified 1-chloro-3-(2,2-dibromovinyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C (dry ice/acetone bath).

-

Base Addition: Slowly add n-butyllithium (n-BuLi, 2.1-2.2 equivalents, typically as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. A color change is often observed.

-

Reaction Progression: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over another hour.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems primarily from the reactivity of its terminal alkyne group.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of C(sp)-C(sp²) bonds. [3]This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials. [3]this compound is an excellent substrate for this reaction, coupling with various aryl halides to produce substituted diarylacetylenes.

Causality of Reagents:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The core of the reaction. The Pd(0) species undergoes oxidative addition with the aryl halide, activating it for coupling. [4]* Copper(I) Co-catalyst (e.g., CuI): Reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle. [4]* Base (e.g., Triethylamine, Diisopropylamine): Serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also acts as a scavenger for the hydrogen halide produced during the reaction.

Sources

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-ethynylbenzene via Sonogashira Coupling

<

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 1-chloro-3-ethynylbenzene from 1-chloro-3-iodobenzene, a crucial transformation for the generation of versatile building blocks in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons. This document delves into the mechanistic underpinnings of the reaction, provides a detailed and validated experimental protocol, and discusses critical process parameters, potential side reactions, and purification strategies. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers aiming to implement and optimize this synthesis.

Introduction: The Strategic Importance of Arylalkynes

Arylalkynes, such as this compound, are privileged structural motifs in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] Their rigid, linear geometry and electron-rich triple bond impart unique photophysical and biological properties. The Sonogashira coupling, first reported in 1975, has become the preeminent method for their synthesis due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1][4]

The selective synthesis of this compound from 1-chloro-3-iodobenzene is an exemplary case study. The significant difference in reactivity between the C-I and C-Cl bonds allows for a highly chemoselective coupling at the iodine-bearing position.[1] The C-I bond, with its lower bond dissociation energy, readily undergoes oxidative addition to the palladium(0) catalyst, while the more robust C-Cl bond remains intact for subsequent functionalization.[5] This guide will focus on a two-step, one-pot procedure involving the initial coupling of 1-chloro-3-iodobenzene with a protected alkyne, trimethylsilylacetylene (TMSA), followed by in-situ deprotection to yield the desired terminal alkyne. The use of TMSA prevents undesired side reactions such as homocoupling of the terminal alkyne.[6]

The Sonogashira Coupling: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[7]

The Palladium Cycle:

-

Reductive Elimination Pre-step (Activation): The reaction is typically initiated with a Pd(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. In the presence of a base (e.g., an amine) and a phosphine ligand, the Pd(II) species is reduced in situ to the catalytically active Pd(0) complex.[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (1-chloro-3-iodobenzene), cleaving the C-I bond and forming a square planar Pd(II) intermediate.[1] This is the rate-determining step and is significantly faster for aryl iodides than for aryl bromides or chlorides.[1]

-

Transmetalation: The aryl-Pd(II) complex then reacts with a copper(I) acetylide species, which is formed in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, generating a diorganopalladium(II) complex and regenerating the copper(I) salt.[1][8]

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the final product (1-chloro-3-((trimethylsilyl)ethynyl)benzene) and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) co-catalyst, typically copper(I) iodide (CuI), reacts with the terminal alkyne (trimethylsilylacetylene) to form a copper-alkyne π-complex.[7]

-

Acid-Base Reaction: In the presence of a base, such as triethylamine, the terminal proton of the alkyne is abstracted, leading to the formation of a copper(I) acetylide intermediate.[7] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[1]

While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), leading to the formation of diynes as a byproduct.[9][10] This is a key reason for employing a protected alkyne like TMSA.

Visualizing the Catalytic Pathway

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol outlines the synthesis of this compound from 1-chloro-3-iodobenzene using trimethylsilylacetylene, followed by in-situ deprotection.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1-Chloro-3-iodobenzene | C₆H₄ClI | 238.45 | 2.38 g | 10.0 |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1.28 g (1.8 mL) | 13.0 |

| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 (2 mol%) |

| Copper(I) Iodide | CuI | 190.45 | 38 mg | 0.2 (2 mol%) |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 4.2 mL | 30.0 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | 50 mL | - |

| Tetrabutylammonium fluoride (TBAF) | (C₄H₉)₄NF | 261.47 | 11 mL (1M in THF) | 11.0 |

| Diethyl ether | (C₂H₅)₂O | - | As needed | - |

| Saturated aq. NH₄Cl | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO₄ | - | - | As needed | - |

Reaction Setup and Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is exothermic and requires careful monitoring.[11][12]

-

Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-3-iodobenzene (2.38 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

-

Solvent and Base Addition: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.[13] Add anhydrous THF (50 mL) via syringe, followed by triethylamine (4.2 mL, 30.0 mmol).

-

Alkyne Addition: Add trimethylsilylacetylene (1.8 mL, 13.0 mmol) dropwise to the stirring mixture at room temperature over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 2-4 hours.

-

In-situ Deprotection: Once the starting aryl iodide is consumed (as indicated by TLC), add tetrabutylammonium fluoride (1.0 M solution in THF, 11 mL, 11.0 mmol) to the reaction mixture. Stir for an additional 1 hour at room temperature.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Purification: Combine the organic layers and wash with water (2 x 30 mL) and then brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless to pale yellow liquid.[5]

Expected Yield and Characterization

-

Yield: 80-90%

-

Appearance: Colorless to light yellow liquid.

-

Boiling Point: 178-179 °C.[14]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50 (t, J = 1.6 Hz, 1H), 7.39 (dt, J = 7.6, 1.2 Hz, 1H), 7.28-7.23 (m, 2H), 3.07 (s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 134.4, 131.8, 130.0, 129.8, 128.5, 124.3, 82.5, 78.1.

-

IR (neat, cm⁻¹): 3295 (≡C-H), 2110 (C≡C), 1585, 1560, 1470, 875, 780.[15]

Troubleshooting and Side Reactions

While the Sonogashira coupling is generally robust, several issues can arise. Understanding potential side reactions is crucial for optimizing the yield and purity of the desired product.

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precatalyst. Thoroughly degas the reaction mixture to prevent catalyst oxidation. |

| Insufficiently anhydrous conditions | Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use. | |

| Formation of Diynes (Glaser Coupling) | Presence of oxygen | Maintain a strict inert atmosphere throughout the reaction.[13] |

| High copper catalyst loading | Use the recommended catalytic amount of CuI (1-2 mol%). | |

| Desilylation of Starting Material | Premature reaction with TBAF | Add TBAF only after complete consumption of the aryl iodide. |

| Homocoupling of Aryl Iodide | High reaction temperature | The reaction should proceed efficiently at room temperature. Avoid unnecessary heating. |

Visualizing Competing Pathways

Caption: Competing reaction pathways in the synthesis.

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound from 1-chloro-3-iodobenzene. The chemoselectivity of the reaction, driven by the differential reactivity of the carbon-halogen bonds, allows for the precise installation of the ethynyl moiety. By employing a protected alkyne such as trimethylsilylacetylene and adhering to a carefully controlled, inert-atmosphere protocol, high yields of the desired product can be achieved while minimizing side reactions. The subsequent in-situ deprotection offers an operationally simple and efficient route to the terminal alkyne. This guide provides the necessary theoretical foundation and practical details for researchers to successfully implement this valuable synthetic transformation in their own laboratories.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Tadigoppula, N., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6634-6655. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Royal Society of Chemistry. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 2014(43), 13634-13640. [Link]

-

Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6634-6655. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

-

ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 2011, 30(21), 5894–5903. [Link]

-

ACS Publications. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 2018, 83(16), 9378–9384. [Link]

-

The Reaction Monitor. Copper-free Sonogashira coupling. [Link]

-

SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society, 20(6), 1-24. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]

-

ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 2016, 35(11), 1832–1839. [Link]

-

Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Organic & Biomolecular Chemistry, 13(2), 488-492. [Link]

-

Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

-

ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843–1846. [Link]

-

Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

-

Wikipedia. Trimethylsilylacetylene. [Link]

-

PubChem. This compound. [Link]

-

ChemBK. This compound. [Link]

-

Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. depts.washington.edu [depts.washington.edu]

- 14. Page loading... [guidechem.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-3-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-ethynylbenzene is a halogenated aromatic alkyne of significant interest in organic synthesis and materials science. Its rigid structure and reactive ethynyl group make it a valuable building block for the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and conjugated polymers. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural features that govern its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information about the substitution pattern of the benzene ring and the presence of the ethynyl group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals the electronic environment of the aromatic and acetylenic protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.51-7.53 | m | 3H | Aromatic protons |

| 7.39-7.41 | m | 1H | Aromatic proton |

| 7.34-7.36 | m | 3H | Aromatic protons |

| 7.24-7.31 | m | 2H | Aromatic protons |

Note: The assignments are based on typical chemical shift ranges for substituted benzenes and can be further confirmed by 2D NMR techniques.

Interpretation:

The aromatic region of the ¹H NMR spectrum of a meta-substituted benzene ring like this compound can be complex due to second-order coupling effects.[1] The signals for the four aromatic protons appear in the range of δ 7.24-7.53 ppm.[2] The downfield shift of these protons compared to benzene (δ 7.33 ppm) is influenced by the electron-withdrawing nature of the chloro and ethynyl substituents. The acetylenic proton signal is typically observed around δ 3.0 ppm, but its exact position can vary. The integration of the aromatic signals corresponds to the four protons on the benzene ring.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the TMS signal at 0 ppm.

Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.2 | C-Cl |

| 131.7 | Aromatic CH |

| 131.5 | Aromatic CH |

| 129.7 | Aromatic CH |

| 129.6 | Aromatic CH |

| 128.6 | Aromatic C |

| 128.5 | Aromatic C |

| 128.4 | Aromatic C |

| 125.0 | Aromatic C |

| 122.8 | Aromatic C |

| 90.6 | Acetylenic C |

| 87.9 | Acetylenic C-H |

Note: The assignments are based on typical chemical shift ranges and substituent effects. The exact assignments can be confirmed using 2D NMR experiments like HSQC and HMBC.

Interpretation:

The ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.[2] The carbon atom attached to the chlorine (C-Cl) is deshielded and appears at a downfield chemical shift of approximately δ 134.2 ppm. The other aromatic carbons appear in the range of δ 122.8-131.7 ppm. The two acetylenic carbons are observed at δ 90.6 and 87.9 ppm, which is a characteristic chemical shift range for alkyne carbons.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2100 | Medium, sharp | C≡C stretch |

| 1600-1450 | Medium to strong | Aromatic C=C stretching |

| ~800-700 | Strong | Aromatic C-H out-of-plane bending (meta-substitution) |

Note: The data is based on typical values for similar compounds and can be found in spectral databases. The ATR-IR spectrum of this compound is available from sources like Aldrich.[3]

Interpretation:

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most diagnostic peaks are the strong, sharp absorption around 3300 cm⁻¹ corresponding to the stretching vibration of the acetylenic C-H bond (≡C-H), and the medium, sharp peak around 2100 cm⁻¹ due to the carbon-carbon triple bond (C≡C) stretch.[4] The presence of the aromatic ring is indicated by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.[1] The strong absorption in the 800-700 cm⁻¹ range is characteristic of the out-of-plane C-H bending for a meta-substituted benzene ring.[5]

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: Place a small drop of liquid this compound directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup: Ensure the ATR crystal is clean before applying the sample.

-

Data Acquisition: Collect the spectrum by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Workflow for ATR-IR Spectroscopy

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 138 | 33 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 136 | 100 | [M]⁺ (Molecular ion, due to ³⁵Cl isotope) |

| 101 | ~50 | [M-Cl]⁺ |

| 75 | ~30 | [C₆H₃]⁺ |

Note: The data is based on the expected fragmentation pattern and the availability of a GC-MS spectrum from sources like SpectraBase.[3] The relative intensities are approximate.

Interpretation:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 136, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.[6] A characteristic feature of chlorine-containing compounds is the presence of an [M+2]⁺ peak at m/z 138, with an intensity of approximately one-third of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. A significant fragment is observed at m/z 101, which corresponds to the loss of a chlorine atom ([M-Cl]⁺). Further fragmentation can lead to the formation of smaller ions, such as the benzyne radical cation at m/z 75.

Experimental Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument Setup: The gas chromatograph (GC) is used to separate the components of the sample before they enter the mass spectrometer. A suitable GC column and temperature program are selected to ensure good separation. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Inject the sample into the GC. The separated components elute from the column and are introduced into the ion source of the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Processing: The data system records the mass spectrum of the eluting components. The spectrum corresponding to the this compound peak is analyzed to determine the molecular weight and fragmentation pattern.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. The IR spectrum provides clear evidence for the presence of the key functional groups, namely the terminal alkyne and the substituted benzene ring. Finally, the mass spectrum confirms the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. Together, these spectroscopic techniques offer a powerful and complementary approach for the unambiguous identification and structural elucidation of this compound, which is essential for its application in research and development.

References

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. Available at: [Link]

-

This compound | C8H5Cl | CID 123086 - PubChem. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

Aromatics - Organic Chemistry at CU Boulder. Available at: [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

-

IR: alkynes. Available at: [Link]

-

Benzene, 1-chloro-3-ethyl- - the NIST WebBook. Available at: [Link]

-

Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

-

Spectroscopy of substituted benzene molecules - ResearchGate. Available at: [Link]

-

Ultraviolet absorption spectra of seven substituted benzenes. Available at: [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides - YouTube. Available at: [Link]

-

This compound - ChemBK. Available at: [Link]

Sources

A Technical Guide to 1-Chloro-3-ethynylbenzene: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

1-Chloro-3-ethynylbenzene (CAS No. 766-83-6) is a substituted aromatic compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a terminal alkyne and a chloro-substituted phenyl ring, offers a unique combination of reactive sites, making it a valuable synthon for the construction of complex molecular architectures. The terminal alkyne group serves as a handle for various coupling reactions, most notably the Sonogashira coupling, while the chloro-substituent provides a site for further functionalization and influences the electronic properties of the benzene ring.[2][3] This guide provides an in-depth overview of the commercial availability of this compound, a detailed protocol for its synthesis, and a discussion of its applications as a key building block in the development of novel therapeutic agents.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The typical purity offered is greater than 97%, as determined by Gas Chromatography (GC).[4] When selecting a supplier, researchers should consider not only the purity but also the available quantities, lead times, and the quality of accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of prominent suppliers for this compound:

| Supplier | Product Number | Purity | Available Quantities |

| TCI Chemicals | C3099 | >97.0% (GC) | 1g, 5g, 25g |

| Sigma-Aldrich | 630268 | 97% | 1g, 5g |

| Oakwood Chemical | 040092 | 97% | 1g, 5g, 25g |

| Synthonix | C25303 | 97.0% | Inquire |

| BLD Pharm | BD13839 | >97.0% | Inquire |

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The following protocol details the synthesis from 1-chloro-3-iodobenzene and trimethylsilylacetylene, followed by a deprotection step.

Experimental Protocol: Sonogashira Coupling and Deprotection

Materials:

-

1-Chloro-3-iodobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Sonogashira Coupling

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-iodobenzene (1.0 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL per mmol of 1-chloro-3-iodobenzene) and triethylamine (2.0 eq) via syringe.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and wash with a saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected product.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolve the crude product from Step 1 in a mixture of methanol and dichloromethane (1:1 v/v).

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-3 hours, monitoring the deprotection by TLC or GC-MS.

-

Once the reaction is complete, quench with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to light yellow liquid.[4]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.[5]

-

Copper(I) Iodide Co-catalyst: The copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[3][6]

-

Triethylamine as Base and Solvent: Triethylamine serves a dual purpose. It acts as a base to neutralize the hydrogen iodide formed during the reaction, and it can also serve as a solvent.[5]

-

Trimethylsilylacetylene as the Alkyne Source: Using a silyl-protected alkyne like TMSA prevents the unwanted homocoupling of the terminal alkyne (Glaser coupling), leading to a cleaner reaction and higher yield of the desired cross-coupled product.[7]

-

Potassium Carbonate for Deprotection: Potassium carbonate in methanol provides mild basic conditions sufficient to cleave the silicon-carbon bond without affecting other functional groups in the molecule.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for this compound via Sonogashira coupling and subsequent deprotection.

Applications in Drug Discovery and Development

The presence of the terminal alkyne and the chloro-substituent makes this compound a valuable building block in the synthesis of pharmaceutically active compounds. The introduction of a chlorine atom into a drug candidate can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target.[8][9]

Safety, Handling, and Storage

This compound is a combustible liquid and causes skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dark, and well-ventilated place, away from heat, sparks, and open flames.[13] It is recommended to store under an inert gas atmosphere to prevent degradation, as it is air-sensitive.[2]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Conclusion

This compound stands out as a commercially accessible and synthetically versatile building block for researchers in organic and medicinal chemistry. Its straightforward synthesis via the robust Sonogashira coupling reaction, combined with its dual reactive sites, provides a reliable platform for the construction of novel and complex molecular entities. As the demand for innovative therapeutic agents continues to grow, the strategic application of such well-defined synthons will undoubtedly play a crucial role in the future of drug discovery and development.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

PubChem. This compound. [Link]

-

Synthonix. This compound. [Link]

-

chemeurope.com. Sonogashira coupling. [Link]

-

Organic Syntheses. hexamethyl dewar benzene. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

ScienceDirect. Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. [Link]

-

Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

ACS Publications. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. [Link]

-

SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

-

ChemBK. This compound. [Link]

-

PrepChem.com. Synthesis of 1-Chloro-4-ethynylbenzene. [Link]

-

Organic Chemistry Portal. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. [Link]

-

ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

-

Starshine Chemical. This compound. [Link]

- Google Patents. Method of synthesizing 1-chloro-3-ethyl-benzene.

-

ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

Sources

- 1. This compound | C8H5Cl | CID 123086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. This compound | 766-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Sonogashira_coupling [chemeurope.com]

- 6. youtube.com [youtube.com]

- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 8. 84553-19-5|1-Chloro-3-(chloroethynyl)benzene|BLD Pharm [bldpharm.com]

- 9. 1-Chloro-3-(1-chloro-ethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. This compound - Starshinechemical [starshinechemical.com]

An In-depth Technical Guide to 1-Chloro-3-ethynylbenzene for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-3-ethynylbenzene, a key building block in organic synthesis. We will delve into its chemical identity, physical properties, synthesis, reactivity, applications, and critical safety protocols. The information is structured to provide not just data, but also context and rationale for its use in demanding research environments.

Chemical Identity and Core Properties

This compound, also known as 3-chlorophenylacetylene, is a disubstituted aromatic compound featuring both a chloro and an ethynyl group.[1][2][3] This unique combination of a reactive terminal alkyne and a meta-positioned chlorine atom makes it a versatile reagent for constructing complex molecular architectures.

Molecular Formula: C₈H₅Cl[4][5][6]

Synonyms: 3-Chlorophenylacetylene[1][2][4]

The physical and chemical properties of this compound are critical for its proper handling, storage, and use in reactions. The data below has been aggregated from multiple chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 136.58 g/mol | [1][4][5][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2][6] |

| Boiling Point | 178-179 °C (lit.) / 72 °C @ 15 mmHg | [1][5][6] |

| Density | ~1.109 - 1.12 g/mL at 20-25 °C (lit.) | [1][2][5] |

| Refractive Index (n20/D) | ~1.5640 (lit.) | [5] |

| Flash Point | 62 °C (145 °F) | [1][5][6] |

| Storage Temperature | Room temperature, recommended <15°C in a dark place | [1][2] |

| Stability | Air sensitive; store under an inert gas | [1][2][6] |

Synthesis and Reactivity Profile

The synthesis of this compound is not commonly performed in a standard laboratory setting due to the availability from commercial suppliers. However, understanding its synthesis provides insight into its reactivity. A common conceptual approach involves the Sonogashira coupling reaction, a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. In a retrosynthetic sense, it could be formed from 1,3-dichlorobenzene and a protected acetylene equivalent.

The reactivity of this compound is dominated by the terminal alkyne group. This group is the primary site for transformations, making the compound an excellent building block.

-

Causality in Experimental Choices: The terminal alkyne's acidic proton can be deprotonated by a strong base to form a potent acetylide nucleophile. This nucleophile is central to many carbon-carbon bond-forming reactions. The chloro-substituent is relatively stable but can participate in cross-coupling reactions under more forcing conditions or with specific catalyst systems. Its meta-position electronically influences the reactivity of the aromatic ring and the alkyne.

Below is a conceptual workflow for using this compound in a typical cross-coupling reaction, such as a Sonogashira coupling where it serves as the alkyne component.

Caption: Conceptual workflow for a Sonogashira cross-coupling reaction.

Applications in Research and Drug Development

Aryl terminal alkynes are crucial intermediates in organic synthesis.[5] The presence of the chlorine atom on the phenyl ring of this compound provides a valuable feature for drug development professionals. Chlorine is a common substituent in pharmaceuticals, where it can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[7]

-

Medicinal Chemistry: This compound serves as a scaffold or building block for synthesizing more complex molecules. The alkyne can be used in "click chemistry" reactions (like the copper-catalyzed azide-alkyne cycloaddition) to link different molecular fragments, a technique widely used in drug discovery.

-

Materials Science: Polyaryl alkynes and related conjugated macromolecules derived from aryl terminal alkynes have applications in developing new organic functional materials like organic light-emitting diodes (OLEDs), liquid crystals, and molecular wires.[5]

Safety Data Sheet (SDS) Analysis and Handling Protocols

A thorough understanding of the hazards is paramount before handling this compound. The information below is a synthesis of data typically found in a supplier's Safety Data Sheet.

GHS Hazard Identification:

-

Pictogram: Flame, Exclamation Mark

-

Hazard Statements:

Precautionary Statements & Safe Handling:

This compound must be handled with appropriate engineering controls and personal protective equipment (PPE). The following protocol represents a self-validating system of hazard mitigation.

-

P210 - Prevention of Fire: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

-

P264 - Exposure Prevention: Wash skin thoroughly after handling.[6]

-

P280 - Personal Protection: Wear protective gloves, eye protection, and face protection.[6] Nitrile gloves and chemical safety goggles are mandatory.

-

P302 + P352 - Skin Contact Response: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P332 + P313 - Skin Irritation Response: If skin irritation occurs: Get medical advice/attention.[6]

-

P305 + P351 + P338 - Eye Contact Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P337 + P313 - Eye Irritation Response: If eye irritation persists: Get medical advice/attention.[6]

-

P403 + P235 - Safe Storage: Store in a well-ventilated place. Keep cool.[2][6] The compound is air-sensitive and should be stored under an inert atmosphere.[1][2][6]

-

P501 - Disposal: Dispose of contents/container to an approved waste disposal plant.[1][2][6]

Caption: Mandatory safe handling workflow for this compound.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Starshinechemical. (n.d.). This compound. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound | 766-83-6. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Yadav, M. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100139. Retrieved from [Link]

Sources

- 1. This compound | 766-83-6 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 766-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 766-83-6 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound | C8H5Cl | CID 123086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound - Starshinechemical [starshinechemical.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1-Chloro-3-ethynylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the potential hazards, handling precautions, and emergency procedures associated with 1-Chloro-3-ethynylbenzene (CAS RN: 766-83-6). As a Senior Application Scientist, the goal of this guide is to synthesize critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Chemical and Physical Identity

This compound, also known as 3-Chlorophenylacetylene, is an aromatic hydrocarbon containing both a chloro and a terminal alkyne functional group.[1][2] These functional groups dictate its reactivity and are central to understanding its hazard profile. It is a combustible, air-sensitive liquid that is colorless to light yellow in appearance.[2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 766-83-6 | [1][2] |

| Molecular Formula | C₈H₅Cl | [1][4] |

| Molecular Weight | 136.58 g/mol | [1] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [2][3] |

| Density | 1.109 g/mL at 25 °C | [4] |

| Boiling Point | 178-179 °C (lit.); 72 °C at 15 mmHg | [2] |

| Flash Point | 62 °C | [2][3] |

| Refractive Index | n20/D 1.5640 (lit.) | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[1] The primary hazards are related to its combustibility and its potential to cause skin and eye irritation.[2][3]

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Flammable Liquids | H227 | Warning | Combustible liquid.[2][5] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[2][3] |

Core Reactivity and Stability Profile

A thorough understanding of the causality behind this compound's hazards is critical for safe handling. Its reactivity is primarily driven by the terminal ethynyl (acetylene) group and its sensitivity to air.

-

The Ethynyl Group: Terminal alkynes, like acetylene itself, can be highly reactive.[6] Under conditions of high pressure or in the presence of certain metals (such as copper or silver), acetylenic compounds can form explosive acetylides.[7] While this compound is stable under normal conditions, its acetylenic nature warrants caution, particularly regarding reaction conditions and avoiding contact with incompatible metals.[8] High pressure or shock waves should be avoided.[7]

-

Air Sensitivity: The compound is designated as "Air Sensitive".[2][3] This indicates that it can react with components of the atmosphere, likely oxygen, leading to degradation and the formation of potentially hazardous impurities over time. This reactivity is the primary reason for the stringent storage requirement of keeping the compound under an inert atmosphere.

-

Thermal Stability: As a combustible liquid with a flash point of 62°C, it can ignite if exposed to a sufficient heat source, sparks, or open flames.[2][3] Its vapors can form flammable mixtures with air.

Safe Handling and Storage Protocols

A self-validating safety protocol involves a multi-layered approach encompassing engineering controls, appropriate personal protective equipment (PPE), and standardized procedures.

Engineering Controls

The first line of defense is to minimize exposure through proper laboratory infrastructure.

-

Ventilation: All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[8][9]

-

Safety Stations: Ensure that certified and unobstructed safety showers and eyewash stations are located in close proximity to the workstation.[8]

-

Grounding: For transfers of larger quantities, all containers and equipment should be properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.

-

Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[8][10] A face shield may be required for splash-prone operations.

-

Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.[8] Gloves must be inspected before use and changed immediately if contamination is suspected.[11]

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[8]

Standard Operating Procedure (SOP) for Handling

The following workflow provides a systematic approach to handling this compound in a research setting.

Caption: Standard workflow for handling this compound.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Atmosphere: Store under an inert gas such as nitrogen or argon to prevent degradation due to air sensitivity.[2]

-

Temperature: Keep in a cool, dry, and well-ventilated place.[5][8] A storage temperature of <15°C is recommended.[2]

-

Incompatibilities: Segregate from strong oxidizing agents, combustible materials, and sources of heat or ignition.[12][13]

Emergency and First Aid Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Accidental Release Measures (Spills)

In the event of a spill, immediate and correct action is required.

Caption: Emergency response workflow for a chemical spill.

Key Spill Response Steps:

-

Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[12]

-

Control Ignition Sources: Remove all sources of heat, sparks, and flame.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the chemical with an inert, non-combustible material like sand, clay, or diatomaceous earth.[12]

-

Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[10]

-

Decontamination: Wash the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[5][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[3][12]

-

Unsuitable Media: Do not use a heavy or direct stream of water, as it may spread the fire.[12]

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including hydrogen chloride gas and carbon oxides.[8][14] Containers may rupture if exposed to heat.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][12]

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][12]

-

Skin Contact: Immediately remove contaminated clothing.[15] Wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[3] If eye irritation persists, get medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately for treatment advice.[8]

Disposal Considerations

Waste generated from this compound must be treated as hazardous.

-

Classification: Dispose of as halogenated organic waste.

-

Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[11] Do not allow the chemical to enter drains or the environment.[11]

-

Containers: Dispose of contaminated packaging as unused product in accordance with official regulations.[11]

References

-

This compound - ChemBK. (Source: ChemBK) [Link]

-

This compound | C8H5Cl | CID 123086 - PubChem. (Source: National Center for Biotechnology Information) [Link]

-

1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS - Loba Chemie. (Source: Loba Chemie) [Link]

-

1-Chloro-3-ethylbenzene | C8H9Cl | CID 136426 - PubChem. (Source: National Center for Biotechnology Information) [Link]

-

ACETYLENE - AIR PRODUCTS - SOUTH AFRICA. (Source: Air Products South Africa) [Link]

-

This compound - Starshinechemical. (Source: Starshinechemical) [Link]

-

Safety Data Sheet - Airgas. (Source: Airgas) [Link]

-

Safe Handling of Acetylene Gas - hsse world. (Source: HSSE World) [Link]

-

Acetylene Safety & Handling Guide - Scribd. (Source: Scribd) [Link]

-

Acetylene | Office of Environmental Health and Safety - Princeton EHS. (Source: Princeton University) [Link]

-

Chlorobenzene - Hazardous Substance Fact Sheet. (Source: New Jersey Department of Health) [Link]

-

ICSC 1633 - 1-CHLORO-3-NITROBENZENE - International Chemical Safety Cards (ICSCs). (Source: ILO/WHO) [Link]

Sources

- 1. This compound | C8H5Cl | CID 123086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 766-83-6 | TCI AMERICA [tcichemicals.com]

- 3. This compound - Starshinechemical [starshinechemical.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 766-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. hsseworld.com [hsseworld.com]

- 7. scribd.com [scribd.com]

- 8. fishersci.com [fishersci.com]

- 9. visalia-keenan.safeschoolssds.com [visalia-keenan.safeschoolssds.com]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. lobachemie.com [lobachemie.com]

- 13. airproducts.co.za [airproducts.co.za]

- 14. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 15. static.cymitquimica.com [static.cymitquimica.com]

The Enduring Spark: A Technical Guide to the Discovery and Application of Substituted Ethynylbenzenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted ethynylbenzenes, aromatic compounds bearing a carbon-carbon triple bond, have evolved from chemical curiosities to indispensable building blocks in modern science. Their unique linear geometry, electronic properties, and reactivity have established them as privileged scaffolds in fields ranging from materials science to medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical background of substituted ethynylbenzenes, detailing the evolution of their synthesis from early, harsh methods to the sophisticated transition metal-catalyzed cross-coupling reactions that are now commonplace. We will delve into the seminal Stephens-Castro and Sonogashira couplings, providing not only the mechanistic underpinnings but also detailed, field-proven experimental protocols. Furthermore, this guide will illuminate the critical role of substituted ethynylbenzenes in drug discovery, exemplified by their incorporation into targeted cancer therapies. We will explore the causal relationship between the structural features of these molecules and their biological activity, offering insights for the rational design of future therapeutics.

From Obscurity to Ubiquity: A Historical Perspective

The journey of substituted ethynylbenzenes from their initial synthesis to their current prominence is a testament to the relentless progress of organic chemistry. The parent compound, ethynylbenzene (phenylacetylene), was first synthesized in the late 19th century through harsh elimination reactions.[1][2] Early methods involved the dehydrohalogenation of styrene dibromide or β-bromostyrene using strong bases like molten potassium hydroxide or sodium amide in liquid ammonia.[1][3][4] These early procedures, while foundational, were often low-yielding and lacked the functional group tolerance required for the synthesis of complex substituted derivatives.

A significant leap forward came with the advent of transition metal-catalyzed cross-coupling reactions. These methodologies revolutionized the synthesis of carbon-carbon bonds, offering milder reaction conditions, broader substrate scope, and greater functional group compatibility. Two key reactions, the Stephens-Castro coupling and the Sonogashira coupling, have become the cornerstones of substituted ethynylbenzene synthesis.

The Dawn of a New Era: Foundational Cross-Coupling Methodologies

The Stephens-Castro Coupling: A Copper-Mediated Revolution

In 1963, Charles E. Castro and Robert D. Stephens reported a groundbreaking method for the synthesis of disubstituted alkynes by coupling a copper(I) acetylide with an aryl halide.[5][6][7] This reaction, now known as the Stephens-Castro coupling, represented a major advance in the synthesis of arylalkynes.[8]

The reaction typically involves the pre-formation of the copper acetylide, which is then reacted with an aryl halide in a solvent such as pyridine at elevated temperatures.[9]

Mechanism: The mechanism of the Stephens-Castro coupling is thought to involve the oxidative addition of the aryl halide to the copper(I) acetylide, followed by reductive elimination to form the C(sp²)-C(sp) bond and copper(I) halide.

Caption: Proposed mechanism of the Stephens-Castro coupling.

The Sonogashira Coupling: The Power of Palladium-Copper Catalysis

A pivotal moment in the synthesis of substituted ethynylbenzenes occurred in 1975 when Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara introduced a palladium- and copper-cocatalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides.[10] The Sonogashira coupling offered significantly milder reaction conditions, often proceeding at room temperature, and a much broader tolerance for sensitive functional groups compared to the Stephens-Castro reaction.[11]

Mechanism: The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12][13]

Caption: The dual catalytic cycles of the Sonogashira coupling.

In the Laboratory: Practical Guidance and Protocols

The following protocols are provided as a general guide for performing Stephens-Castro and Sonogashira couplings. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.

Experimental Protocol: Stephens-Castro Coupling

Reaction: Coupling of Iodobenzene with Copper(I) phenylacetylide.

Materials:

-

Iodobenzene

-

Copper(I) phenylacetylide

-

Pyridine (anhydrous)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add copper(I) phenylacetylide (1.0 eq).

-

Add anhydrous pyridine via syringe.

-

Add iodobenzene (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux (typically 115 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with dilute hydrochloric acid (to remove pyridine), followed by saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of 4-Iodotoluene with Phenylacetylene.[8]

Materials:

-

4-Iodotoluene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)

-

Toluene or THF (anhydrous)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodotoluene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene or THF, followed by anhydrous triethylamine or diisopropylamine (2.0-3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add phenylacetylene (1.2 eq) dropwise via syringe.

-

Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalysts.

-

Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[11][12][13]

Table 1: Comparison of Stephens-Castro and Sonogashira Couplings

| Feature | Stephens-Castro Coupling | Sonogashira Coupling |

| Catalyst | Stoichiometric Copper(I) | Catalytic Palladium and Copper(I) |

| Reaction Temperature | High (often reflux) | Mild (often room temperature) |

| Functional Group Tolerance | Moderate | High |

| Substrate Scope | Generally aryl iodides and bromides | Aryl/vinyl iodides, bromides, chlorides, and triflates |

| Base | Typically pyridine (as solvent) | Amine bases (e.g., TEA, DIPA) |

The Ethynylbenzene Scaffold in Modern Drug Discovery

The unique properties of the substituted ethynylbenzene moiety have made it a valuable component in the design of modern pharmaceuticals.[14] The linear and rigid nature of the alkyne can act as a spacer to orient other functional groups for optimal binding to a biological target.[15] Furthermore, the terminal alkyne can serve as a "warhead" for covalent inhibitors or as a handle for "click chemistry" in chemical biology applications.[9][14]

Case Study: Erlotinib (Tarceva®) - A Targeted Cancer Therapy

A prime example of a successful drug featuring a substituted ethynylbenzene is Erlotinib (Tarceva®), an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[8] The 3-ethynylphenyl group in Erlotinib plays a crucial role in its binding to the ATP-binding site of the EGFR kinase domain.

The synthesis of Erlotinib prominently features a Sonogashira coupling reaction to introduce the key ethynylbenzene moiety.[12]

Caption: Final step in the synthesis of Erlotinib.

The ethynylaniline precursor is synthesized via a Sonogashira coupling, highlighting the industrial importance of this reaction.

The Role of the Ethynyl Group in Kinase Inhibition

In many kinase inhibitors, the terminal alkyne acts as a key pharmacophore.[16] It can form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.[17] This covalent interaction can result in increased potency and duration of action. Alternatively, the rigid, linear nature of the alkyne can be exploited to span a specific distance within the binding pocket, enabling interactions with amino acid residues that would otherwise be inaccessible.[16] This is particularly important for overcoming drug resistance mutations that alter the shape of the active site.

The Influence of Substituents on Reactivity

The reactivity of substituted ethynylbenzenes in cross-coupling reactions is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring.[18][19]

Electronic Effects

-

Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) on the aryl halide generally increase the rate of oxidative addition to the palladium catalyst in the Sonogashira coupling, thus accelerating the overall reaction rate.[2][4]

-

Electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) on the aryl halide can slow down the oxidative addition step.[18]

-

On the phenylacetylene partner, electron-withdrawing groups can increase the acidity of the acetylenic proton, facilitating the formation of the copper acetylide and potentially increasing the reaction rate.[1]

Steric Effects

-

Steric hindrance from bulky substituents near the reaction center (ortho positions) on either the aryl halide or the phenylacetylene can significantly decrease the reaction rate.[3] This is due to the difficulty of the bulky substrates approaching the metal center.

-

In some cases, bulky phosphine ligands on the palladium catalyst can be used to overcome the steric hindrance of the substrates.[3]

Table 2: General Effects of Substituents on Sonogashira Coupling Reactivity

| Substituent Position | Electronic Effect on Aryl Halide | Steric Effect on Aryl Halide/Phenylacetylene | Overall Effect on Rate |

| para | Electron-withdrawing: Accelerates | Minimal | Significant electronic influence |

| Electron-donating: Decelerates | |||

| meta | Electronic effects are transmitted | Minimal | Moderate electronic influence |

| ortho | Electronic effects are present | High | Can significantly decrease rate |

Conclusion

The discovery and development of synthetic methodologies for substituted ethynylbenzenes have had a profound impact on chemical synthesis and drug discovery. From the early, challenging preparations to the elegant and efficient palladium-catalyzed cross-coupling reactions of today, the journey of these compounds illustrates the power of innovation in chemistry. The Sonogashira and Stephens-Castro couplings have provided chemists with robust tools to construct complex molecular architectures incorporating the valuable ethynylbenzene scaffold. As demonstrated by the success of drugs like Erlotinib, the unique structural and electronic properties of this moiety offer significant advantages in the design of targeted therapeutics. A thorough understanding of the historical context, reaction mechanisms, and the influence of substituents on reactivity is crucial for researchers and drug development professionals seeking to harness the full potential of substituted ethynylbenzenes in their scientific endeavors. The continued exploration of new catalytic systems and applications will undoubtedly ensure that the spark of discovery ignited by these fascinating molecules continues to burn brightly.

References

-

Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (URL: [Link])

- Sonogashira Coupling. NROChemistry. (URL: )

-

Experimental Procedure - Sonogashira Coupling. Scribd. (URL: [Link])

-

Phenylacetylene - Wikipedia. (URL: [Link])

-

phenylacetylene - Organic Syntheses Procedure. (URL: [Link])

-

Phenylacetylene - Organic Syntheses Procedure. (URL: [Link])

-